2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
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Description
2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C25H27F3N4O6 and its molecular weight is 536.508. The purity is usually 95%.
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Biological Activity
The compound 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a complex chemical structure that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound's molecular formula is C22H26F3N3O3, with a molecular weight of approximately 445.46 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-parasitic effects. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : Compounds similar to those in the benzimidazole class often target specific proteins involved in cell signaling pathways. For instance, some derivatives have been shown to inhibit kinesin spindle protein (KSP), which is crucial in cancer cell proliferation .
- Antimicrobial Activity : Benzimidazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and parasites. The structural modifications in this compound may enhance its efficacy against resistant strains of pathogens .
- Modulation of Ion Channels : Some studies indicate that related compounds can modulate transient receptor potential (TRP) channels, influencing cellular processes such as calcium signaling and inflammation .
Anticancer Activity
In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For example, derivatives targeting KSP were effective in reducing cell viability in various cancer types . This suggests that the compound may possess similar anticancer properties.
Antimicrobial and Antiparasitic Effects
Research has indicated that benzimidazole derivatives can exhibit broad-spectrum antimicrobial activity. A study highlighted the effectiveness of nitroimidazole compounds against Mycobacterium tuberculosis and Trypanosoma brucei, suggesting that structural modifications could lead to enhanced activity against these pathogens . The incorporation of the piperidine ring may further augment this activity due to its ability to interact with biological membranes.
Case Studies
- KSP Inhibition : A study on imidazole derivatives showed promising results in inhibiting KSP, leading to apoptosis in cancer cells. The structural features similar to those found in our compound were crucial for binding affinity and selectivity .
- Antitubercular Activity : A library of nitroimidazopyrazinones was synthesized, demonstrating improved solubility and potency against M. tuberculosis. Modifications akin to those present in our compound led to enhanced bioactivity, indicating a potential pathway for therapeutic development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2.C2H2O4/c1-16-27-20-4-2-3-5-21(20)30(16)14-17-10-12-29(13-11-17)15-22(31)28-18-6-8-19(9-7-18)32-23(24,25)26;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,28,31);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMCTLSTLGQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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